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Compound of Interest

Compound Name: Trt-PEG4-C2-acid hydrate

Cat. No.: B1341378

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trt-PEG4-C2-acid hydrate (CAS number 1189873-11-7) is a heterobifunctional linker
molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACS).
PROTACS represent a revolutionary therapeutic modality designed to hijack the cell's natural
protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate
disease-causing proteins. This is achieved by creating a ternary complex between the target
protein of interest (POI), an E3 ubiquitin ligase, and the PROTAC molecule itself.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the
stability and geometry of this ternary complex, as well as the overall physicochemical
properties of the molecule, such as solubility and cell permeability. Trt-PEG4-C2-acid hydrate
is a polyethylene glycol (PEG)-based linker, which offers several advantages in PROTAC
design, including enhanced hydrophilicity and a flexible scaffold that can be optimized for
effective protein degradation.

This technical guide provides a comprehensive overview of the properties of Trt-PEG4-C2-acid
hydrate, along with detailed, representative experimental protocols for its application in
PROTAC synthesis and evaluation.

Physicochemical and Quantitative Data
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The following table summarizes the key quantitative data for Trt-PEG4-C2-acid hydrate.

Property Value

CAS Number 1189873-11-7
Molecular Formula C30H3807S

Molecular Weight 542.68 g/mol
Appearance White to off-white solid
Purity Typically 295%

Powder: -20°C for up to 2 years. In solvent (e.qg.,

Storage Conditions
DMSO): -80°C for up to 6 months.

Core Application: PROTAC Synthesis

Trt-PEG4-C2-acid hydrate serves as a linker with a terminal carboxylic acid for covalent
conjugation to an amine-containing molecule, and a trityl-protected thiol at the other end. The
trityl (Trt) group is a protecting group for the thiol, which can be selectively removed to allow for
further conjugation. The carboxylic acid moiety is typically used to form an amide bond with an
E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands) or a POI-
binding ligand.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a linker like Trt-PEG4-C2-acid hydrate generally follows a
multi-step process. The diagram below illustrates a typical workflow.
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Caption: A general experimental workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: The following protocols are representative examples for the synthesis and
evaluation of PROTACs using PEG-based linkers with a terminal carboxylic acid. These are
provided for illustrative purposes, as specific, peer-reviewed publications detailing the use of
CAS 1189873-11-7 were not available at the time of writing. Researchers should optimize
these protocols based on the specific chemistry of their ligands.
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Protocol 1: Synthesis of a PROTAC via Amide Coupling
and Thiol Chemistry

This protocol describes the synthesis of a PROTAC where the Trt-PEG4-C2-acid hydrate
linker is first coupled to an amine-containing E3 ligase ligand, followed by deprotection and
conjugation to a POI ligand.

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

o Reagents and Materials:

[¢]

Trt-PEG4-C2-acid hydrate (1.0 equivalent)

[e]

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 equivalent)

o

HATU (1.2 equivalents)

o

DIPEA (2.0 equivalents)

[¢]

Anhydrous DMF

[¢]

Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
e Procedure:

1. Dissolve Trt-PEG4-C2-acid hydrate and the amine-containing E3 ligase ligand in
anhydrous DMF in a reaction vessel.

2. Add HATU and DIPEA to the solution.
3. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.
4. Monitor the reaction progress by LC-MS.

5. Upon completion, dilute the reaction mixture with water and extract with an appropriate
organic solvent (e.g., ethyl acetate).
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6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

7. Purify the crude product by flash column chromatography to obtain the Trt-protected
linker-E3 ligase conjugate.

Step 2: Trityl Deprotection

o Reagents and Materials:

[¢]

Trt-protected linker-E3 ligase conjugate (1.0 equivalent)

[¢]

Trifluoroacetic acid (TFA) (e.g., 5-10% in DCM)

[e]

Triethylsilane (TES) or other scavenger (to trap the trityl cation)

o

Anhydrous DCM

[¢]

Reaction vessel, magnetic stirrer
e Procedure:
1. Dissolve the Trt-protected conjugate in anhydrous DCM.
2. Add triethylsilane to the solution.
3. Slowly add TFA to the reaction mixture.
4. Stir at room temperature for 1-2 hours, monitoring by LC-MS.

5. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA
and DCM.

6. The resulting deprotected thiol-linker-E3 ligase conjugate can be used directly in the next
step or purified if necessary.

Step 3: Conjugation to POI Ligand

o Reagents and Materials:
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[e]

Deprotected thiol-linker-E3 ligase conjugate (1.0 equivalent)

(¢]

POI ligand with a thiol-reactive group (e.g., a maleimide) (1.1 equivalents)

[¢]

Anhydrous DMSO or other suitable solvent

[¢]

Reaction vessel, magnetic stirrer

e Procedure:

1. Dissolve the deprotected thiol-linker-E3 ligase conjugate and the POI ligand in anhydrous
DMSO.

2. Stir the reaction mixture at room temperature for 12-24 hours.
3. Monitor the reaction progress by LC-MS.

4. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a
C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the
synthesized PROTAC.

e Cell Culture and Treatment:
1. Plate cells at an appropriate density and allow them to adhere overnight.

2. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 uM) for a
specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

e Cell Lysis:
1. Wash the cells with ice-cold PBS.
2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Scrape the cells and collect the lysate.
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4. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

e Protein Quantification:
1. Determine the protein concentration of the supernatant using a BCA protein assay.
o SDS-PAGE and Western Blotting:
1. Normalize the protein concentrations and prepare samples with Laemmli buffer.
2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

4. Incubate the membrane with a primary antibody against the target protein and a loading
control (e.g., anti-GAPDH or anti-3-actin) overnight at 4°C.

5. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

6. Wash the membrane again and detect the signal using an enhanced chemiluminescence
(ECL) substrate.

e Data Analysis:
1. Quantify the band intensities using densitometry software.
2. Normalize the target protein band intensity to the loading control band intensity.
3. Calculate the percentage of protein degradation relative to the vehicle control.

4. Plot the percentage of degradation against the PROTAC concentration to determine the
DCso (concentration at which 50% degradation is achieved) and Dmax (maximum
degradation).

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC is to induce the proximity of a target
protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of
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the target protein by the proteasome.

Cellular Components

' PROTAC ' Target Protein (POI) E3 Ubiquitin Ligase

Degradation Pathway
A/
Ternary Complex
(POI-PROTAC-E3)
Induces Releases

|
|
|
|
|
|
|
|
|
|
|
|
|
|
|
|
-

Ubiquitination of POI

- PROTAC Recycling

Targets POI to

26S Proteasome

Mediates

POI Degradation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1341378?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [In-Depth Technical Guide: Trt-PEG4-C2-acid hydrate
(CAS 1189873-11-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341378#trt-peg4-c2-acid-hydrate-cas-number-
1189873-11-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1341378#trt-peg4-c2-acid-hydrate-cas-number-1189873-11-7
https://www.benchchem.com/product/b1341378#trt-peg4-c2-acid-hydrate-cas-number-1189873-11-7
https://www.benchchem.com/product/b1341378#trt-peg4-c2-acid-hydrate-cas-number-1189873-11-7
https://www.benchchem.com/product/b1341378#trt-peg4-c2-acid-hydrate-cas-number-1189873-11-7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1341378?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

